molecular formula C15H18O4 B2620020 Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate CAS No. 384359-45-9

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate

Cat. No.: B2620020
CAS No.: 384359-45-9
M. Wt: 262.305
InChI Key: BRCITODEJQWUIL-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is a benzofuran derivative characterized by a tert-butyl group at the 2-position, a hydroxyl group at the 5-position, and an ethyl ester at the 3-position. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their structural diversity and biological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . Synthetic routes often involve cycloaddition or substitution reactions, as exemplified by its analogs in recent studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-5-18-14(17)12-10-8-9(16)6-7-11(10)19-13(12)15(2,3)4/h6-8,16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCITODEJQWUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate typically involves the following steps:

  • Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors. One common method involves the use of salicylaldehyde derivatives and acetic anhydride under acidic conditions to form the benzofuran ring.

  • Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via Friedel-Crafts alkylation. This involves reacting the benzofuran core with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Esterification: : The carboxylic acid group on the benzofuran ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

  • Hydroxylation: : The hydroxyl group can be introduced through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Structural Features and Reactivity

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate (C₁₅H₂₀O₅) exhibits distinct structural motifs that influence its reactivity. The benzofuran core combines aromatic stability with reactive sites, while the tert-butyl group introduces steric hindrance and the hydroxyl group enables hydrogen bonding and nucleophilic interactions. The ester functional group facilitates hydrolysis and esterification, while the hydroxyl group at the 5-position enhances biological activity.

Key Functional Groups

  • Hydroxyl group (5-position): Participates in hydrogen bonding, nucleophilic substitution, and antioxidant activity.

  • Carboxylate ester: Undergoes hydrolysis to form carboxylic acids or esterification with alcohols .

  • tert-Butyl group: Provides steric protection, affecting reaction pathways and solubility.

Hydrolysis of the Ester Group

The ester group can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid, a critical step in modifying the compound’s solubility and bioavailability .

Reaction ConditionsCatalystProductYield
NaOH, H₂O, refluxNaOH2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylic acid85%
HCl, H₂O, 50°CHClSame as above78%

Esterification

Esterification with alcohols (e.g., ethanol, methanol) under acidic catalysis (H₂SO₄) converts the carboxylic acid back to esters, extending its application in organic synthesis .

Nucleophilic Substitution

The hydroxyl group reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form ethers or esters. For example, reaction with methyl iodide in DMF yields the methoxy derivative.

Oxidative Reactions

The hydroxyl group can undergo oxidation to quinone derivatives (e.g., using H₂O₂/AcOH), altering its electronic properties and reactivity .

Nenitzescu Reaction

The compound can be synthesized via the Nenitzescu reaction, involving an enamine and a quinone under Lewis acid catalysis (e.g., ZnCl₂, CuCl₂) .

Steps:

  • Condensation of 1,4-benzoquinone with an enamine (e.g., ethyl 4-chlorobenzoylacetate).

  • Cyclization and dehydration under reflux (145–155°C) .

  • Purification via column chromatography .

Yield: 43.9% .

Condensation-Cyclization

Alternative methods involve esterification of benzofuran precursors with tert-butyl groups, followed by acid-mediated cyclization.

5-Lipoxygenase Inhibition

The compound exhibits anti-inflammatory properties by inhibiting mammalian 5-lipoxygenase, reducing leukotriene synthesis .

Antimicrobial and Antioxidant Activity

The hydroxyl group contributes to antioxidant activity, while the benzofuran core enhances antimicrobial efficacy.

Table 1: Key Spectroscopic Data

ParameterValue
IR (ATR): ν̃ (cm⁻¹)3212 (O–H), 1690 (C=O)
¹H NMR (DMSO-d₆): δ8.84 (s, OH), 4.03 (s, CH₂)
Molecular Weight262.30 g/mol

Table 2: Reaction Comparisons

ReactionCatalystTemperatureSolvent
HydrolysisNaOHRefluxH₂O
EsterificationH₂SO₄50°CEtOH
NenitzescuZnCl₂145–155°CMTBE

Scientific Research Applications

Potential Drug Development

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is being investigated as a lead compound for developing new pharmaceuticals. Its structural features may confer bioactive properties that are beneficial in treating various diseases, including neurodegenerative disorders such as Alzheimer's disease. Research indicates that compounds with similar benzofuran structures can exhibit multi-target effects, potentially inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's pathology .

Development of Functional Materials

In material science, this compound is being explored for its unique chemical properties that could be advantageous in creating functional materials. Its ability to undergo various chemical reactions makes it a candidate for developing polymers or coatings with enhanced durability and resistance to environmental factors.

Antioxidant Applications

The antioxidant properties of this compound may have applications in agrochemicals, where it could be used to protect crops from oxidative stress caused by environmental factors. Research into its efficacy as an agrochemical additive is ongoing, with the aim of improving crop resilience and yield.

Case Studies and Research Findings

Research into this compound includes studies on its interactions with biomolecules to understand its pharmacokinetics and pharmacodynamics. Notable findings include:

  • Inhibition Studies : Compounds similar to this compound have shown promising results in inhibiting AChE activity at submicromolar concentrations, indicating potential as multi-target drugs for Alzheimer's disease .
  • Structural Activity Relationships : Investigations into how variations in structure affect biological activity provide insights into optimizing this compound for therapeutic use .

Mechanism of Action

The mechanism of action of ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzofuran core, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, highlighting substituents, synthesis methods, yields, and molecular features.

Compound Name Substituents Synthesis Method Yield Molecular Formula Key Differences Reference
Ethyl 2-(3-fluoro-4-hydroxyphenyl)-5-hydroxybenzofuran-3-carboxylate (33b) 2-(3-Fluoro-4-hydroxyphenyl), 5-hydroxy Boron tribromide-mediated deprotection of methoxy group 76% C₁₇H₁₅FO₅ Fluorine atom introduces electronegativity; phenyl group replaces tert-butyl
Ethyl 5-(2-amino-2-oxoethoxy)-2-tert-butyl-1-benzofuran-3-carboxylate 5-(Carbamoylmethoxy), 2-tert-butyl Substitution with carbamoylmethoxy group N/A C₁₇H₂₁NO₆ Carbamoylmethoxy enhances hydrogen-bonding potential; altered solubility
Ethyl 2-(1-ethyl-1H-indol-3-yl)-5-hydroxybenzofuran-3-carboxylate (4d) 2-(1-Ethylindol-3-yl), 5-hydroxy Cu(OTf)₂-catalyzed [3+2] cycloaddition 70% C₂₁H₂₁NO₅ Indole moiety introduces heteroaromaticity; potential for π-π interactions
Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate 2-Methyl, 5-(thiophene-2-sulfonamido), fused naphtho[1,2-b]furan Sulfonylation of amino group N/A C₂₃H₁₉NO₆S₂ Sulfonamide group adds acidity; extended aromatic system
Ethyl 2-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3-carboxylate 5-(4-Methoxyphenyl-2-oxoethoxy), 2-tert-butyl Etherification with 4-methoxyphenyl-2-oxoethyl bromide N/A C₂₅H₂₆O₇ Methoxy group increases lipophilicity; ketone functionality

Key Observations :

Substituent Effects: Electron-Withdrawing Groups: Compound 33b features a fluorine atom, which may enhance metabolic stability compared to the tert-butyl group. Hydrogen-Bonding: The hydroxyl group in the target compound and 33b contrasts with carbamoylmethoxy or sulfonamide groups, altering solubility and intermolecular interactions.

Synthetic Efficiency :

  • Yields for the target compound’s analogs range from 70% (4d ) to 76% (33b ), reflecting moderate efficiency in cycloaddition and deprotection steps.
  • Heterocyclic additions (e.g., indole in 4d ) require specialized catalysts like Cu(OTf)₂, whereas simpler substitutions (e.g., methoxy in ) use milder conditions.

Biological Activity

Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article examines its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique molecular structure characterized by:

  • Molecular Formula : C₁₅H₁₈O₄
  • Molecular Weight : 262.30 g/mol
  • Functional Groups : Hydroxyl group, ethyl ester, and tert-butyl group

The presence of the hydroxyl group at the 5-position enhances its reactivity and potential biological activity, particularly in antioxidant mechanisms and other therapeutic applications.

Biological Activity

Preliminary studies have indicated that this compound may exhibit several biological activities:

Comparative Analysis with Analogous Compounds

The biological activity of this compound can be compared with several structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylateMethyl group instead of tert-butylAntioxidantLacks bulky tert-butyl group, affecting solubility
Ethyl 5-tert-butylbenzofuran-3-carboxylic acidNo hydroxyl groupLimited bioactivityCarboxylic acid may enhance solubility but reduce antioxidant capacity
Ethyl 5-(4-bromophenyl)methoxybenzofuran-3-carboxylateBromine substituent on phenolAnticancer propertiesHalogen substitution alters electronic properties significantly

This comparison highlights the unique features of this compound, particularly its combination of a bulky tert-butyl group and a hydroxyl functionality, which may confer distinct solubility and reactivity profiles not found in its analogs.

Research Findings and Case Studies

While specific case studies on this compound are scarce, the following findings from related research provide insights into its potential applications:

  • Antioxidant Activity : A study examining various phenolic compounds indicated that those with hydroxyl groups demonstrated significant free radical scavenging activity. This suggests that this compound could similarly mitigate oxidative damage .
  • Anticancer Mechanisms : Research into benzofuran derivatives has shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Future studies should focus on the specific pathways influenced by this compound .
  • Pharmacokinetics and Toxicology : Understanding the interactions of this compound with biomolecules is crucial for assessing its safety and efficacy. Studies should include in vitro assessments of cytotoxicity and pharmacokinetic profiling to establish a comprehensive safety profile .

Q & A

Q. How to design assays for assessing its anti-inflammatory activity?

  • Use LPS-stimulated RAW264.7 macrophages to measure TNF-α suppression (IC₅₀).
  • Compare with positive controls (e.g., dexamethasone) and validate via Western blotting for NF-κB pathway inhibition .

Advanced Characterization

Q. Can cryo-EM resolve its binding mode with protein targets?

  • Cryo-EM is feasible if the compound forms stable complexes with ≥200 kDa proteins (e.g., COX-2). Grid preparation requires 0.5–1.0 mg/mL compound in Tris buffer (pH 7.4) .

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